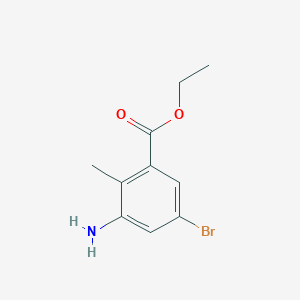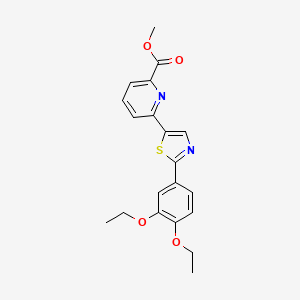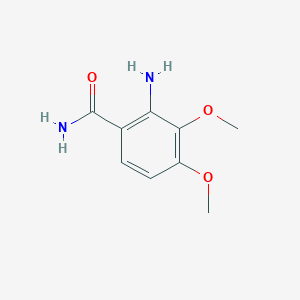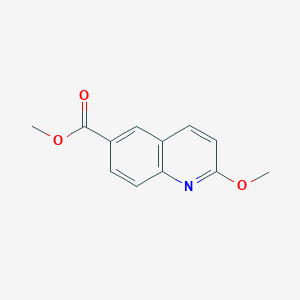![molecular formula C36H24N2 B13656185 9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole](/img/structure/B13656185.png)
9-([1,1'-Biphenyl]-3-yl)-9H-3,9'-bicarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole: is an organic compound that features a biphenyl group attached to a bicarbazole core. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole typically involves the coupling of a biphenyl derivative with a carbazole derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated carbazole in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: While its primary applications are in materials science, the compound’s potential biological activity is also being explored. Researchers are investigating its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine: In medicine, the compound is being studied for its potential use in drug delivery systems. Its ability to interact with biological membranes and its stability under physiological conditions make it a promising candidate for further research.
Industry: In the industrial sector, 9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole is used in the production of OLEDs. Its excellent charge transport properties and high thermal stability make it an ideal material for use in electronic devices.
Mécanisme D'action
The mechanism of action of 9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole in electronic applications involves its ability to transport charge carriers efficiently. The biphenyl group enhances the compound’s electron mobility, while the carbazole core provides stability and rigidity to the molecular structure. This combination allows for efficient energy transfer and emission of light in OLED devices.
Comparaison Avec Des Composés Similaires
4,4’-Bis(carbazol-9-yl)-2,2’-biphenyl (CBP): Another compound used in OLEDs, known for its high thermal stability and excellent charge transport properties.
N,N’-Di(1-naphthyl)-N,N’-diphenylbenzidine (NPB): A widely used hole transport material in OLEDs.
Tris(8-hydroxyquinolinato)aluminum (Alq3): A common electron transport and emitting material in OLEDs.
Uniqueness: 9-([1,1’-Biphenyl]-3-yl)-9H-3,9’-bicarbazole stands out due to its unique combination of a biphenyl group and a bicarbazole core. This structure provides a balance of electron mobility and stability, making it particularly suitable for high-performance OLED applications. Its ability to undergo various chemical modifications also allows for the fine-tuning of its properties to meet specific application requirements.
Propriétés
Formule moléculaire |
C36H24N2 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
3-carbazol-9-yl-9-(3-phenylphenyl)carbazole |
InChI |
InChI=1S/C36H24N2/c1-2-11-25(12-3-1)26-13-10-14-27(23-26)37-35-20-9-6-17-31(35)32-24-28(21-22-36(32)37)38-33-18-7-4-15-29(33)30-16-5-8-19-34(30)38/h1-24H |
Clé InChI |
PPQRPUFUVGSKPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC=CC=C83 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)

![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)






![4'-Bromo-3'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13656159.png)


